(2R)-N-cyclopentyl-2-hydroxypropanamide
Description
(2R)-N-cyclopentyl-2-hydroxypropanamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclopentyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone, making it an interesting subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
(2R)-N-cyclopentyl-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)8(11)9-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H,9,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLSPHFTYYEEL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-cyclopentyl-2-hydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentylamine and a suitable precursor for the 2-hydroxypropanamide moiety.
Formation of the Amide Bond: The cyclopentylamine is reacted with an appropriate acylating agent, such as an ester or an acid chloride, under basic conditions to form the amide bond.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a stereoselective reduction of a corresponding ketone or by using a chiral auxiliary to ensure the (2R) configuration.
Industrial Production Methods
Industrial production of (2R)-N-cyclopentyl-2-hydroxypropanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-cyclopentyl-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for the formation of a tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of (2R)-N-cyclopentyl-2-oxopropanamide.
Reduction: Formation of (2R)-N-cyclopentyl-2-aminopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
PI3K Inhibition
- The compound has been investigated for its ability to inhibit phosphoinositide 3-kinase (PI3K). PI3K plays a crucial role in various cellular processes, including growth and metabolism. Inhibitors of PI3K are being explored for their potential in treating cancers and other diseases characterized by abnormal cell proliferation .
Application Mechanism Disease Targeted PI3K Inhibition Modulation of kinase activity Cancer, autoimmune diseases -
Anti-inflammatory Properties
Effect Mechanism Model Used Anti-inflammatory Inhibition of cytokines Animal models of arthritis
Case Study 1: Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of (2R)-N-cyclopentyl-2-hydroxypropanamide on various cancer cell lines, including breast and leukemia cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 5 µM for MCF7 breast cancer cells after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
The compound has shown promising biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2R)-N-cyclopentyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-cyclopentyl-2-hydroxypropanamide: The enantiomer of the compound, differing in the configuration at the second carbon.
N-cyclopentyl-2-hydroxypropanamide: Lacks the chiral center, making it a racemic mixture.
N-cyclopentyl-2-oxopropanamide: The oxidized form of the compound.
Uniqueness
(2R)-N-cyclopentyl-2-hydroxypropanamide is unique due to its specific (2R) configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral recognition studies.
Biological Activity
(2R)-N-cyclopentyl-2-hydroxypropanamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
(2R)-N-cyclopentyl-2-hydroxypropanamide is characterized by its cyclopentyl group and a hydroxypropanamide moiety. Its structural formula is represented as follows:
This compound exhibits properties that make it suitable for targeting various biological pathways, particularly those involved in cancer and inflammation.
Research indicates that (2R)-N-cyclopentyl-2-hydroxypropanamide functions primarily as an inhibitor of the ERK1/2 signaling pathway. This pathway is crucial in cell proliferation and survival, making it a significant target in cancer therapy. The inhibition of ERK1/2 has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activity Overview
The biological activities associated with (2R)-N-cyclopentyl-2-hydroxypropanamide can be summarized as follows:
| Activity | Description |
|---|---|
| ERK1/2 Inhibition | Reduces cell proliferation in cancer cell lines. |
| Apoptosis Induction | Promotes programmed cell death in various cancer types. |
| Anti-inflammatory Effects | Potential to modulate inflammatory responses through GPCR pathways. |
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies have demonstrated that (2R)-N-cyclopentyl-2-hydroxypropanamide significantly inhibits the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound induced apoptosis rates of 68.4% in MCF-7 cells after 5 hours of treatment .
- Mechanistic Insights : Further investigations revealed that the compound's anti-proliferative effects are mediated through the downregulation of GPER expression, which plays a role in estrogen signaling pathways .
- Comparative Analysis : When compared to other known inhibitors, (2R)-N-cyclopentyl-2-hydroxypropanamide exhibited superior potency in inhibiting ERK1/2-mediated proliferation, suggesting its potential as a lead compound for drug development targeting this pathway .
Pharmacological Profile
The pharmacological profile of (2R)-N-cyclopentyl-2-hydroxypropanamide indicates a favorable safety margin with minimal off-target effects observed in preclinical models. Its selectivity for ERK1/2 over other kinases has been confirmed through extensive biochemical assays .
Q & A
Q. What synthetic methodologies are recommended for preparing (2R)-N-cyclopentyl-2-hydroxypropanamide, and how can reaction yields be optimized?
The synthesis of chiral amides like (2R)-N-cyclopentyl-2-hydroxypropanamide often involves coupling cyclopentylamine with a hydroxypropanoyl derivative. A common approach is using carbodiimide coupling agents (e.g., DCC or EDC) to activate the carboxylic acid intermediate, followed by nucleophilic attack by the amine. For example, highlights the use of DCC for amide bond formation in structurally similar compounds, achieving high yields (~75–84%) under controlled conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) and employing chiral auxiliaries or catalysts can enhance enantiomeric purity.
Q. How can researchers confirm the structural integrity and enantiomeric purity of (2R)-N-cyclopentyl-2-hydroxypropanamide?
Structural validation requires a combination of 1H/13C NMR to assign proton and carbon environments (e.g., distinguishing cyclopentyl and hydroxypropanamide moieties) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. and provide protocols for NMR analysis of analogous compounds, with chemical shifts typically observed at δ 1.2–2.5 ppm for cyclopentyl protons and δ 4.0–5.0 ppm for hydroxy groups . Chiral HPLC or polarimetry (e.g., as in ) should be used to verify enantiopurity, with deviations in optical rotation indicating racemization .
Q. What safety protocols are critical when handling (2R)-N-cyclopentyl-2-hydroxypropanamide in the laboratory?
While specific toxicity data for this compound is limited, general amide-handling precautions apply:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particulates.
- Follow waste disposal guidelines for organic compounds, as outlined in for structurally related acetamides .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in (2R)-N-cyclopentyl-2-hydroxypropanamide?
Single-crystal X-ray diffraction can elucidate the spatial arrangement of the cyclopentyl and hydroxypropanamide groups. demonstrates this approach for a related cyclopentyl-containing amide, revealing a "wrapped" conformation stabilized by intramolecular hydrogen bonds (O–H⋯O interactions). Key parameters include space group P222, unit cell dimensions (e.g., a = 8.80 Å, b = 11.34 Å), and Flack parameters to confirm absolute configuration .
Q. What strategies address contradictory bioactivity data in pharmacological studies involving this compound?
Discrepancies in bioactivity (e.g., varying IC values across assays) may arise from differences in cell lines, assay conditions, or compound stability. recommends longitudinal studies with three-wave panel designs to track temporal effects and mediation analysis (e.g., bootstrapping) to identify confounding variables like metabolic degradation . Additionally, replicate experiments under standardized conditions (pH, temperature) can isolate causative factors.
Q. How do solvent polarity and hydrogen-bonding interactions influence the stability of (2R)-N-cyclopentyl-2-hydroxypropanamide?
Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen-bond acceptor interactions with the hydroxy group, while protic solvents (e.g., water) may accelerate hydrolysis. ’s safety data for a related hydroxypropanamide suggests monitoring degradation via HPLC under stress conditions (e.g., 40°C, 75% humidity) to assess shelf life .
Q. What advanced techniques are available for studying chiral recognition mechanisms in (2R)-N-cyclopentyl-2-hydroxypropanamide?
Chiral stationary phase (CSP) chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers, while molecular dynamics simulations predict binding affinities to chiral receptors. ’s synthesis of enantiopure amino alcohols via chiral resolution provides a template for such analyses .
Methodological Notes
- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS + X-ray) to minimize analytical errors.
- Synthetic Optimization : Screen coupling agents (DCC, HATU) and bases (DMAP, triethylamine) to improve yields, as in .
- Data Reproducibility : Adopt protocols from and for consistent NMR data acquisition (e.g., 500 MHz, CDCl as solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
